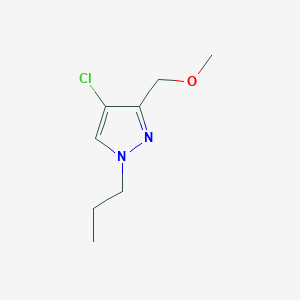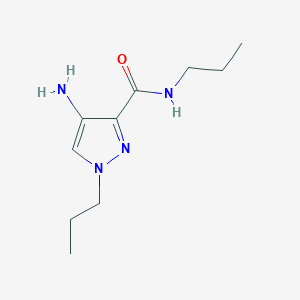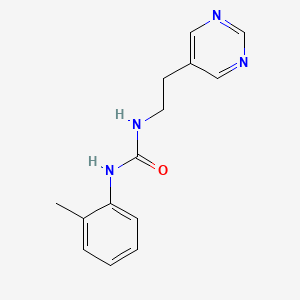
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide, also known as MIA-602, is a compound that has been studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of Minnesota and has since been the subject of numerous studies.
Mecanismo De Acción
The mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the production of amyloid beta.
Efectos Bioquímicos Y Fisiológicos
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In Alzheimer's disease research, it has been shown to reduce the production of amyloid beta and to improve cognitive function in animal models of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the production of amyloid beta. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide. One direction is to further investigate its mechanism of action and to identify the specific enzymes that it targets. Another direction is to explore its potential as a treatment for other conditions, such as neurodegenerative diseases and infectious diseases. Additionally, research could focus on optimizing the synthesis method for 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide involves the reaction of 2-bromo-N-(4-methylbenzyl)acetamide with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been studied for its potential as a treatment for various conditions, including cancer and Alzheimer's disease. In cancer research, 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In Alzheimer's disease research, 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to reduce the production of amyloid beta, a protein that is implicated in the development of the disease.
Propiedades
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-8-10-16(11-9-15)12-21-19(24)14-25-20-22-13-18(23(20)2)17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXDHNQMXORTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)

![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)